molecular formula C23H17N3OS2 B2844559 N-((4,5-diphenylthiazol-2-yl)carbamothioyl)benzamide CAS No. 307510-68-5

N-((4,5-diphenylthiazol-2-yl)carbamothioyl)benzamide

Cat. No. B2844559
CAS RN: 307510-68-5
M. Wt: 415.53
InChI Key: AQYUTQCAEPITCA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a library of structurally diverse N-((4-sulfamoylphenyl)carbamothioyl) amides was synthesized by selective acylation of easily accessible 4-thioureidobenzenesulfonamide with various aliphatic, benzylic, vinylic and aromatic acyl chlorides under mild conditions . Another compound, N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-benzoyl thiourea, was synthesized by reacting an acid chloride of benzoic acid with potassium thiocyanate (KSCN) along with the subsequent addition of 4-(1H-benzo[d]imidazol-2-yl)benzenamine via a one-pot three-step procedure .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For example, the structure of the resulting benzimidazole-based thiourea was confirmed by spectroscopic techniques including FTIR, 1H-NMR, 13C-NMR and single crystal X-ray diffraction and further examined by Hirshfeld surface analysis . Another study reported the crystal structures of N-[(4-phenylthiazol-2-yl)-carbamothioyl]benzamide and N-{[4-(4-bromo-phenyl)thiazol-2-yl]carbamothioyl}benzamide from synchrotron X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the title compound, N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-benzoyl thiourea, was synthesized by reacting an acid chloride of benzoic acid with potassium thiocyanate (KSCN) along with the subsequent addition of 4-(1H-benzo[d]imidazol-2-yl)benzenamine via a one-pot three-step procedure .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the compound N-[(4-Cyanophenyl)carbamothioyl]benzamide has a molecular weight of 281.34 and a boiling point of 168-172°C .

Scientific Research Applications

Antimicrobial Activity

“N-((4,5-diphenylthiazol-2-yl)carbamothioyl)benzamide” derivatives have been synthesized and evaluated for their antimicrobial properties . These compounds demonstrated potent antifungal activity and moderate antibacterial activity against both sensitive and resistant bacterial strains. In silico studies also revealed good binding affinity against specific microbial targets.

Anti-Inflammatory Potential

The same derivatives exhibited good anti-inflammatory activity . This property is crucial for managing inflammatory conditions and may have implications in drug development.

Anticancer Investigations

While specific studies on this compound are limited, thiazole derivatives, in general, have shown promise as anticancer agents . Further research could explore the potential of “1-BENZOYL-3-(4,5-DIPHENYL-1,3-THIAZOL-2-YL)THIOUREA” in cancer therapy.

Drug Design and Optimization

Thiazoles serve as essential building blocks in medicinal chemistry. Researchers can modify the structure of “1-BENZOYL-3-(4,5-DIPHENYL-1,3-THIAZOL-2-YL)THIOUREA” to create novel molecules with specific pharmacological activities . These modifications could lead to optimized drug candidates.

Safety and Hazards

The safety and hazards of similar compounds have been reported. For example, the compound N-[(4-Cyanophenyl)carbamothioyl]benzamide has been assigned the GHS07 pictogram with the signal word “Warning”. The hazard statements include H315, H319, and H335, and the precautionary statements include P261, P271, and P280 .

Future Directions

The future directions for the study of similar compounds could include further investigation of their biological activities, such as their potential as elastase inhibitors, antioxidants, and DNA binding agents . Additionally, their potential applications in organocatalysis could be explored .

properties

IUPAC Name

N-[(4,5-diphenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3OS2/c27-21(18-14-8-3-9-15-18)25-22(28)26-23-24-19(16-10-4-1-5-11-16)20(29-23)17-12-6-2-7-13-17/h1-15H,(H2,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQYUTQCAEPITCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=S)NC(=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4,5-diphenylthiazol-2-yl)carbamothioyl)benzamide

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